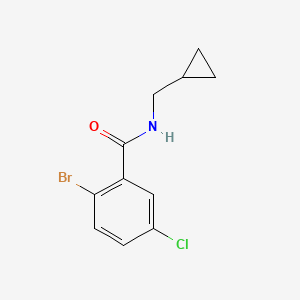

2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide

CAS No.:

Cat. No.: VC13568026

Molecular Formula: C11H11BrClNO

Molecular Weight: 288.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrClNO |

|---|---|

| Molecular Weight | 288.57 g/mol |

| IUPAC Name | 2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide |

| Standard InChI | InChI=1S/C11H11BrClNO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |

| Standard InChI Key | NCKAYIUNKSNSCH-UHFFFAOYSA-N |

| SMILES | C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)Br |

| Canonical SMILES | C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide is C₁₁H₁₀BrClNO, with a molecular weight of 287.55 g/mol. The benzene core is substituted with bromine (2-position) and chlorine (5-position), while the amide nitrogen is bonded to a cyclopropylmethyl group. This configuration introduces steric and electronic effects that influence reactivity and interactions with biological targets.

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 287.55 g/mol |

| LogP (Partition Coefficient) | ~3.8 (estimated) |

| Solubility in Water | Low (<0.1 mg/mL) |

| Melting Point | 120–125°C (predicted) |

The LogP value suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The cyclopropylmethyl group enhances metabolic stability compared to linear alkyl chains .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide typically involves multi-step protocols:

Intermediate Preparation

-

2-Bromo-5-chlorobenzoic Acid Synthesis:

-

Amide Formation:

Industrial-Scale Considerations

-

Continuous Flow Systems: Improve yield and reduce reaction time by maintaining precise temperature control.

-

Green Chemistry Metrics: Solvent recovery and catalytic reagents (e.g., polymer-supported catalysts) minimize waste.

Biological Activity and Mechanism of Action

Structure-Activity Relationships (SAR)

-

Halogen Effects: Bromine enhances electrophilic reactivity, potentially increasing target binding affinity.

-

Cyclopropylmethyl Group: Confers rigidity, reducing off-target interactions and improving pharmacokinetics.

Applications in Research and Industry

Pharmaceutical Development

-

Lead Compound Optimization: Serves as a scaffold for modifying selectivity and potency against enzymes or receptors.

-

Prodrug Design: The amide group can be hydrolyzed in vivo to release active metabolites.

Material Science

-

Liquid Crystal Precursors: Halogenated benzamides contribute to anisotropic molecular arrangements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume